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Compound of Interest

Compound Name: Bismuth iodide

CAS No.: 12262-07-6

Cat. No.: B085570

Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

bismuth iodide (BiI3) perovskites. Our aim is to help you overcome common experimental

challenges and improve the power conversion efficiency (PCE) of your solar cell devices.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide
Issue 1: Low Power Conversion Efficiency (PCE) and High Hysteresis

Q: My methylammonium bismuth iodide (MBI) device shows very low PCE and significant

hysteresis. What are the likely causes and how can I improve it?

A: Low PCE and hysteresis in MBI solar cells are often linked to poor film quality, specifically

morphology and crystallinity, which leads to high defect densities and charge carrier
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recombination. The short carrier diffusion length of MBI makes it particularly sensitive to

these factors.

Troubleshooting Steps:

Antisolvent Engineering: The application of an antisolvent during the spin coating process

can significantly improve the morphology, crystallinity, and elemental distribution of the

MBI film. Toluene is a commonly used and effective antisolvent. This technique facilitates

the removal of residual solvent and controls the nucleation and crystallization rate of the

perovskite film.[1][2] A champion device treated with toluene has been shown to achieve a

PCE of 0.26% with a reduced hysteresis index from 0.374 to 0.169.[1]

Annealing Optimization: Post-deposition annealing is a critical step. The temperature and

duration of annealing can impact the final film quality. While specific parameters depend

on your substrate and exact composition, a common starting point is annealing at 100°C.

Precursor Stoichiometry: Variations in the molar ratio of precursors can influence the final

perovskite phase and its optoelectronic properties. For cesium bismuth iodide, adjusting

the CsI/BiI3 molar ratio from the standard 1.5:1 to 1:1.5 has been shown to improve

properties.[3][4]

Issue 2: Poor Film Morphology (Pinholes, Roughness)

Q: My bismuth iodide perovskite films have pinholes and a rough surface. How can I

fabricate smooth, compact, and uniform films?

A: Poor surface coverage and roughness are significant impediments to achieving high-

performance devices, as they can lead to short-circuiting and increased recombination.

Troubleshooting Steps:

Antisolvent-Assisted Crystallization: As mentioned for improving PCE, antisolvent

treatment is highly effective for enhancing film morphology. The addition of toluene during

the spin-coating of cesium bismuth iodide has been demonstrated to increase the

average grain size from 323.26 nm to 444.3 nm, resulting in a more uniform and compact

layer.[3][4]
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Two-Step Synthesis Method: A two-step method can provide better control over film

formation. This typically involves first depositing a layer of BiI3 (e.g., by thermal

evaporation) and then converting it to the perovskite structure by dipping it in a solution

containing the A-site cation (e.g., methylammonium iodide).[5] Fine-tuning the dipping and

annealing times is crucial for obtaining a compact film.[5]

Interdiffusion of Stacking Layers: An alternative approach is the interdiffusion of solution-

processed BiI3 and CH3NH3I stacking layers. This method can produce films with high

homogeneity and coverage.[6]

Issue 3: Device Instability (Degradation in Ambient Conditions)

Q: My bismuth iodide perovskite devices degrade quickly when exposed to air (humidity,

oxygen). What strategies can I use to improve their stability?

A: Bismuth-based perovskites are generally more stable than their lead-based counterparts,

but they can still be susceptible to environmental degradation.

Troubleshooting Steps:

Additive Engineering: The addition of certain compounds to the precursor solution can

enhance stability. For instance, adding hydroiodic acid (HI) during the evaluation of

MA3Bi2I9 has been shown to promote excellent phase stability.[7]

Compositional Engineering (A-site Cation): The choice of the A-site cation can significantly

impact the structural and thermal stability of the perovskite. Engineering the A-site cation

can tailor the optoelectronic properties and improve stability.[8] For example, FA-based

perovskites generally exhibit enhanced thermal stability compared to MA-based ones.[9]

Doping: Incorporating small amounts of other elements can stabilize the perovskite

structure. For example, BiI3 doping in formamidinium-methylammonium (FAMA) lead-

halide perovskites has been shown to suppress the formation of undesired phases and

improve oxidative stability.[10] While this is for a lead-based system, the principle of using

additives to stabilize the desired perovskite phase is applicable.

Encapsulation: While not a material-level solution, encapsulating the final device is a

practical and effective way to protect it from environmental factors.
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Issue 4: Low Charge Carrier Lifetime

Q: Time-resolved photoluminescence (TRPL) measurements indicate a very short charge

carrier lifetime in my cesium bismuth iodide films. What does this suggest and how can I

address it?

A: A short charge carrier lifetime is indicative of deep-level defects within the perovskite film,

which act as non-radiative recombination centers, thus limiting the open-circuit voltage (Voc)

and overall device efficiency.

Troubleshooting Steps:

Antisolvent Treatment: The use of toluene as an antisolvent has been shown to improve

the charge carrier lifetime in cesium bismuth iodide films from 0.94 ns to 1.89 ns.[3][4]

This is attributed to the improved film quality and reduced defect density.

Refining Deposition Parameters: Optimizing the synthesis and deposition process is key to

minimizing defect formation. This includes controlling the precursor solution concentration,

annealing temperature and time, and the speed and duration of spin coating.

Quantitative Data Summary
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Parameter
Material
System

Control/Unt
reated
Value

Treatment/
Modified
Value

Improveme
nt Factor

Reference

Power

Conversion

Efficiency

(PCE)

Methylammo

nium Bismuth

Iodide

~0.08%

0.26%

(Toluene

Antisolvent)

3.25x [1]

Cesium

Bismuth

Iodide

0.23%

0.33%

(Toluene

Antisolvent)

1.43x [3][4]

Hysteresis

Index

Methylammo

nium Bismuth

Iodide

0.374

0.169

(Toluene

Antisolvent)

2.21x

Reduction
[1]

Charge

Carrier

Lifetime

Cesium

Bismuth

Iodide

0.94 ns

1.89 ns

(Toluene

Antisolvent)

2.01x [3][4]

Average

Grain Size

Cesium

Bismuth

Iodide

323.26 nm

444.3 nm

(Toluene

Antisolvent)

1.37x [3][4]

Bandgap

Cesium

Bismuth

Iodide

(Cs3Bi2I9)

2.03–2.30 eV

1.80 eV

(CsI/BiI3 ratio

1:1.5)

Lowered [3][4]

Experimental Protocols
1. One-Step Antisolvent-Assisted Crystallization for Cesium Bismuth Iodide

This protocol is based on the method described for fabricating cesium bismuth iodide films

with improved morphology and PCE.[3][4]

Precursor Solution Preparation:
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Dissolve Cesium Iodide (CsI) and Bismuth Iodide (BiI3) in a 1:1.5 molar ratio in a solvent

mixture of Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) with a volume ratio

of 9:1.

Substrate Preparation:

Clean the FTO-coated glass substrates by sequential ultrasonication in detergent,

deionized water, acetone, and isopropanol, each for 15 minutes.

Dry the substrates with a nitrogen gun.

Treat the substrates with UV-Ozone for 15 minutes before depositing the electron

transport layer.

Film Deposition:

Spin-coat the precursor solution onto the prepared substrate. A typical two-step spin

program is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

During the second step of spinning, at a specific time (e.g., between 10 to 15 seconds into

the step), drip an antisolvent (e.g., 150-200 µL of toluene) onto the center of the spinning

substrate.

Annealing:

Immediately transfer the substrate onto a hotplate and anneal at a specified temperature

(e.g., 100°C) for a defined duration (e.g., 10 minutes) in a nitrogen-filled glovebox.

Device Completion:

Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g.,

gold or silver) via spin coating and thermal evaporation, respectively.

2. Two-Step Synthesis of Methylammonium Bismuth Iodide

This protocol is adapted from a method for preparing compact methylammonium bismuth
iodide thin films.[5]
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Substrate Cleaning:

Clean quartz-coated glass substrates in an ultrasonic bath with isopropanol (IPA) for 10

minutes.

BiI3 Deposition:

Deposit a thin film of BiI3 onto the cleaned substrate via thermal evaporation at a pressure

of 10⁻⁶ mbar. A deposition rate of 2 Å/s is recommended.

Conversion to Perovskite:

Prepare a solution of methylammonium iodide (MAI) in IPA (e.g., 10 mg/mL).

Immerse the BiI3-coated substrate into the MAI solution for a specific, optimized duration.

This dipping time is a critical parameter.

Annealing:

After immersion, remove the substrate and anneal it at 100°C in a closed petri dish on a

hot plate. The annealing time is another critical parameter to be optimized.

Characterization:

The resulting methylammonium bismuth iodide film can then be characterized and used

for device fabrication.

Visualizations
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Caption: One-Step Antisolvent-Assisted Fabrication Workflow.
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Caption: Troubleshooting Flowchart for Low PCE in BiI3 Solar Cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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